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molecular formula C14H18O2Si B8423928 Methyl 4-methyl-3-[(trimethylsilyl)ethynyl]benzoate

Methyl 4-methyl-3-[(trimethylsilyl)ethynyl]benzoate

Cat. No. B8423928
M. Wt: 246.38 g/mol
InChI Key: QXMYBKYVOMIHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024021B2

Procedure details

A mixture of methyl 3-iodo-4-methylbenzoate (2.0 g, 7 mmol), trimethylsilylacetylene (1.2 ml, 8 mmol), Pd(PPh3)4 (0.42 g, 0.3 mmol), CuI (0.137 g, 0.7 mmol) and diisopropylethylamine (2.5 ml, 11.4 mmol) in THF (20 ml) was heated at 50° C. for 12 hrs under nitrogen atmosphere. The reaction mixture was cooled to ambient temperature and filtered through a Celite® bed. The clear filtrate was concentrated and the residue purified by flash chromatography on silica gel (elution with 2% ethyl acetate in n-hexane) to provide methyl 4-methyl-3-[(trimethylsilyl)ethynyl]benzoate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.42 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
0.137 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6].[CH3:13][Si:14]([C:17]#[CH:18])([CH3:16])[CH3:15].C(N(C(C)C)CC)(C)C>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[CH3:12][C:11]1[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]=1[C:18]#[C:17][Si:14]([CH3:16])([CH3:15])[CH3:13] |^1:36,38,57,76|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C=C(C(=O)OC)C=CC1C
Name
Quantity
1.2 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.42 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
CuI
Quantity
0.137 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered through a Celite® bed
CONCENTRATION
Type
CONCENTRATION
Details
The clear filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel (elution with 2% ethyl acetate in n-hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=O)OC)C=C1)C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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